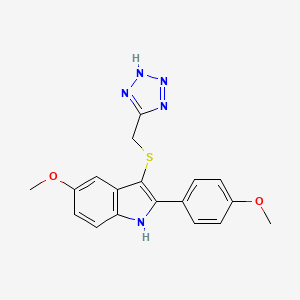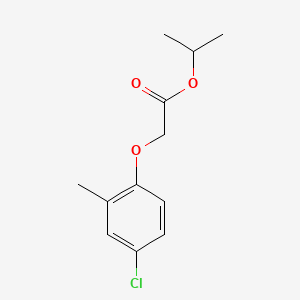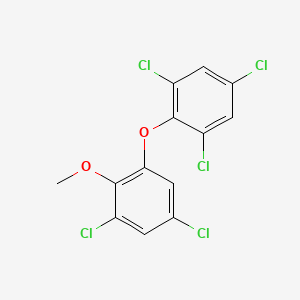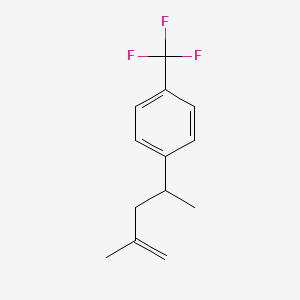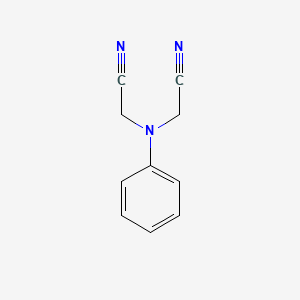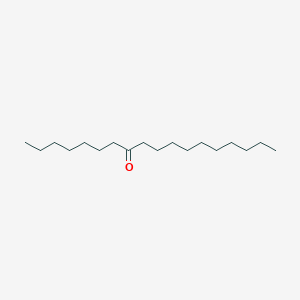
8-Octadecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Octadecanone is a ketone with the molecular formula C18H36O It is a long-chain fatty ketone, which is a derivative of octadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Octadecanone can be synthesized through several methods. One common method involves the reaction of octadecanoyl chloride with 8-hydroxyquinoline in the presence of aluminium chloride in nitrobenzene at 80–85°C for 15–16 hours, yielding a 50% product . Another method includes the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Octadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products:
Oxidation: Octadecanoic acid.
Reduction: Octadecanol.
Substitution: Various substituted octadecanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Octadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential use as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 8-Octadecanone, particularly its antimicrobial activity, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other long-chain fatty ketones and fatty acids.
Comparación Con Compuestos Similares
- 6-Methyl-2-octadecanone
- 14-Methyl-2-octadecanone
- 6,14-Dimethyl-2-octadecanone
Comparison: 8-Octadecanone is unique due to its specific position of the ketone group on the eighth carbon of the octadecane chain. This positioning influences its chemical reactivity and biological activity. Compared to its methylated counterparts, this compound has distinct physical and chemical properties that make it suitable for specific applications, particularly in antimicrobial research .
Propiedades
Número CAS |
79246-41-6 |
|---|---|
Fórmula molecular |
C18H36O |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
octadecan-8-one |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 |
Clave InChI |
IAIYDMODPGGWBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



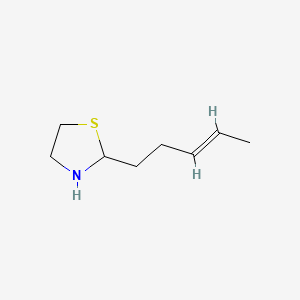
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

